

Spectroscopic Characterization of Ethanol, 2,2'-(pentadecylimino)bis-: A Technical Guide

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Compound of Interest

Compound Name: Ethanol, 2,2'-(pentadecylimino)bis
Cat. No.: B1601796

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **Ethanol**, **2,2'-(pentadecylimino)bis-** (CAS No. 24910-32-5). The information presented herein is essential for the identification, characterization, and quality control of this amphiphilic molecule, which holds potential for various research and development applications, including its use as a surfactant and its possible role in biological membrane interactions.

Molecular Structure and Properties

Ethanol, 2,2'-(pentadecylimino)bis- is a tertiary amine with a long pentadecyl alkyl chain and two terminal hydroxyl groups. This structure imparts amphiphilic properties to the molecule, with a hydrophilic diethanolamine headgroup and a hydrophobic pentadecyl tail.[1]

Molecular Formula: C19H41NO2[2][3]

Molecular Weight: 315.5 g/mol [1][3]

InChI Key: MOVFFQCDGPWQOJ-UHFFFAOYSA-N[1][3]

Spectroscopic Data Summary

The following tables summarize the expected and predicted spectroscopic data for **Ethanol**, **2,2'-(pentadecylimino)bis-**. While specific experimental data is limited in the public domain,



the provided values are based on the analysis of structurally similar compounds and established spectroscopic principles.[1][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Chemical Shifts

Protons	Chemical Shift (δ, ppm)	Multiplicity
CH₃ (terminal)	~ 0.88	Triplet
(CH ₂) ₁₃ (alkyl chain)	~ 1.2-1.4	Multiplet
N-CH₂ (adjacent to N)	~ 2.6-2.8	Multiplet
CH₂-OH (adjacent to OH)	~ 3.5-3.7	Multiplet
ОН	Variable	Singlet (broad)

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon	Chemical Shift (δ, ppm)
CH₃ (terminal)	~ 14
(CH ₂) ₁₃ (alkyl chain)	~ 22-32
N-CH₂ (adjacent to N)	~ 50-55
CH ₂ -OH (adjacent to OH)	~ 58-62

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands



Functional Group	Wavenumber (cm⁻¹)	Intensity
O-H stretch	3200-3600	Broad, Strong
C-H stretch (alkyl)	2850-2960	Strong
N-H bend (potential impurity)	1550-1650	Medium
C-N stretch	1000-1250	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Expected Mass Spectrometry Data

Parameter	Value
Molecular Ion [M]+	m/z 315.3
Fragmentation Pathways	Complex, involving cleavage of the alkyl chain and loss of hydroxyl groups.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for **Ethanol**, **2,2'-(pentadecylimino)bis-**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD).
- ¹H NMR Acquisition:
 - Acquire a one-pulse proton spectrum with a 90° pulse.



- Set the spectral width to cover the range of -2 to 12 ppm.
- Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons.
- Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Set the spectral width to cover the range of 0 to 220 ppm.
 - Use a relaxation delay of 2-5 seconds.
 - Acquire a larger number of scans (e.g., 1024 or more) to compensate for the lower natural abundance of ¹³C.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Instrumentation: A standard FTIR spectrometer.
- Sample Preparation:
 - Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
 - Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place the solution in a liquid cell.
- Data Acquisition:
 - Acquire a background spectrum of the empty sample holder (or solvent).
 - Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.



- Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
- Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum of the sample.

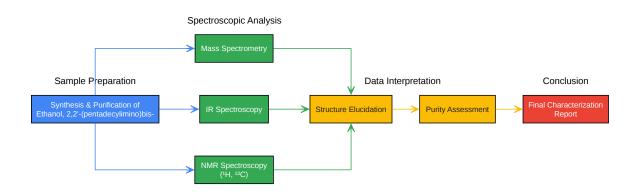
Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
- Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Data Acquisition (ESI-MS):
 - Infuse the sample solution directly into the ESI source.
 - Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
 - Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).
- Data Acquisition (GC-MS):
 - Due to the low volatility of the compound, derivatization (e.g., silylation of the hydroxyl groups) may be necessary prior to GC-MS analysis.[1]
 - Inject the derivatized sample into the gas chromatograph.
 - Use a temperature program to elute the compound from the GC column.
 - The eluent is then introduced into the mass spectrometer for ionization (typically EI) and analysis.
- Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Experimental Workflow and Signaling Pathways



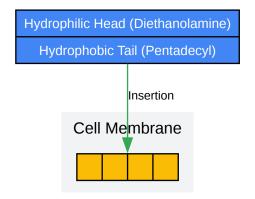
The following diagrams illustrate the logical workflow for the spectroscopic analysis of **Ethanol**, **2,2'-(pentadecylimino)bis-** and a conceptual representation of its interaction with a biological membrane.



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Caption: Workflow for the spectroscopic analysis of Ethanol, 2,2'-(pentadecylimino)bis-.

Ethanol, 2,2'-(pentadecylimino)bis-



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